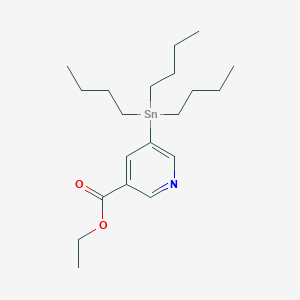![molecular formula C8H7FN2O6S B2388023 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid CAS No. 1094631-19-2](/img/structure/B2388023.png)
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid is a chemical compound with the molecular formula C8H7FN2O6S and a molecular weight of 278.22 g/mol It is characterized by the presence of a fluoro group, a nitro group, and a sulfamoyl group attached to a phenyl ring, which is further connected to an acetic acid moiety
Aplicaciones Científicas De Investigación
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in studies involving enzyme inhibition or as a probe for studying biological pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Safety and Hazards
Métodos De Preparación
The synthesis of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid typically involves the reaction of 4-fluoro-3-nitroaniline with chlorosulfonic acid to introduce the sulfamoyl group. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Análisis De Reacciones Químicas
2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Hydrolysis: The acetic acid moiety can undergo hydrolysis in the presence of strong acids or bases.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used.
Mecanismo De Acción
The mechanism of action of 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The fluoro and nitro groups may also contribute to the compound’s binding affinity and specificity .
Comparación Con Compuestos Similares
Similar compounds to 2-[(4-Fluoro-3-nitrophenyl)sulfamoyl]acetic acid include:
2-[(4-Fluoro-2-nitrophenyl)sulfamoyl]acetic acid: Differing only in the position of the nitro group, this compound may exhibit different reactivity and binding properties.
2-[(4-Chloro-3-nitrophenyl)sulfamoyl]acetic acid: The chloro group can alter the compound’s chemical properties and interactions.
2-[(4-Fluoro-3-aminophenyl)sulfamoyl]acetic acid:
These comparisons highlight the unique properties of this compound, such as its specific functional groups and their influence on its chemical behavior and applications.
Propiedades
IUPAC Name |
2-[(4-fluoro-3-nitrophenyl)sulfamoyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2O6S/c9-6-2-1-5(3-7(6)11(14)15)10-18(16,17)4-8(12)13/h1-3,10H,4H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZPNUBIVXEULE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NS(=O)(=O)CC(=O)O)[N+](=O)[O-])F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)acetamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxylate](/img/structure/B2387946.png)
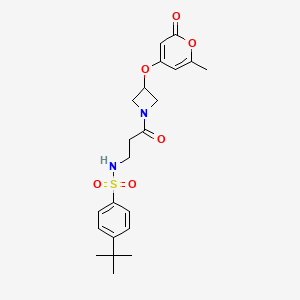

![1-((4-fluorophenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2387949.png)
![N-((1-hydroxy-6-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2387950.png)
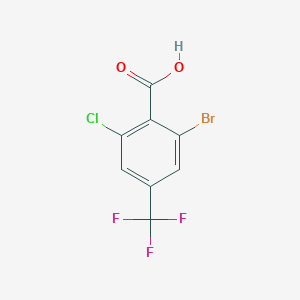
![Naphthalen-2-yl(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)methanone](/img/structure/B2387954.png)


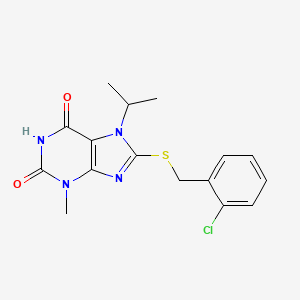
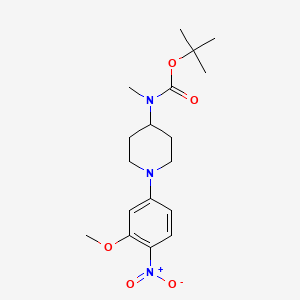
![(3r,5r,7r)-N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)adamantane-1-carboxamide](/img/structure/B2387960.png)
